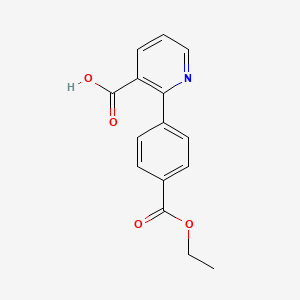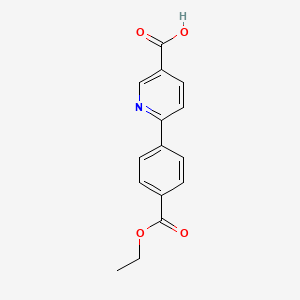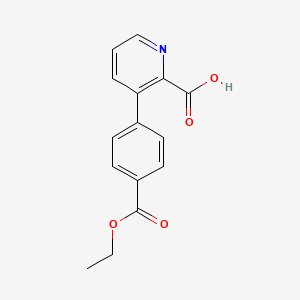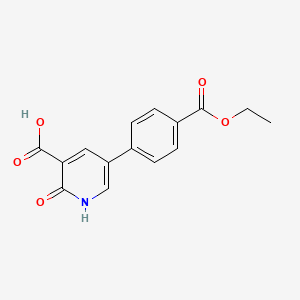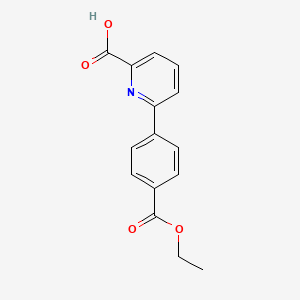![molecular formula C15H14N2O4 B6392720 5-[3-(N-Ethylaminocarbonyl)phenyl]-6-hydroxynicotinic acid CAS No. 1262002-12-9](/img/structure/B6392720.png)
5-[3-(N-Ethylaminocarbonyl)phenyl]-6-hydroxynicotinic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[3-(N-Ethylaminocarbonyl)phenyl]-6-hydroxynicotinic acid: is a complex organic compound that belongs to the class of nicotinic acids It is characterized by the presence of a hydroxyl group on the nicotinic acid ring and an ethylaminocarbonyl group attached to the phenyl ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-[3-(N-Ethylaminocarbonyl)phenyl]-6-hydroxynicotinic acid typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems. The choice of reagents and catalysts, as well as the optimization of reaction conditions, are crucial for achieving high yields and purity.
化学反应分析
Types of Reactions:
Oxidation: The hydroxyl group on the nicotinic acid ring can undergo oxidation to form a ketone or aldehyde.
Reduction: The carbonyl group in the ethylaminocarbonyl moiety can be reduced to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like nitric acid for nitration or halogens for halogenation.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
科学研究应用
Chemistry: This compound is used as an intermediate in the synthesis of more complex organic molecules. It is also studied for its reactivity and potential as a building block in organic synthesis.
Biology: In biological research, this compound may be used to study enzyme interactions and metabolic pathways involving nicotinic acid derivatives.
Medicine: Potential applications in medicinal chemistry include the development of new drugs targeting specific enzymes or receptors. Its structural features make it a candidate for designing inhibitors or activators of biological pathways.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various applications, including the development of new polymers and coatings.
作用机制
The mechanism of action of 5-[3-(N-Ethylaminocarbonyl)phenyl]-6-hydroxynicotinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and ethylaminocarbonyl groups play a crucial role in binding to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.
相似化合物的比较
- 3-[3-(N-Ethylaminocarbonyl)phenyl]-5-methoxybenzoic acid
- 5-[3-(N-Ethylaminocarbonyl)phenyl]-2-fluorobenzoic acid
Comparison: Compared to similar compounds, 5-[3-(N-Ethylaminocarbonyl)phenyl]-6-hydroxynicotinic acid is unique due to the presence of the hydroxyl group on the nicotinic acid ring. This structural feature imparts distinct chemical properties, such as increased reactivity and potential for forming hydrogen bonds. These properties make it a valuable compound for various applications in research and industry.
属性
IUPAC Name |
5-[3-(ethylcarbamoyl)phenyl]-6-oxo-1H-pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4/c1-2-16-13(18)10-5-3-4-9(6-10)12-7-11(15(20)21)8-17-14(12)19/h3-8H,2H2,1H3,(H,16,18)(H,17,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBDOIDTVSHULNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CC=CC(=C1)C2=CC(=CNC2=O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30688077 |
Source


|
| Record name | 5-[3-(Ethylcarbamoyl)phenyl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30688077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1262002-12-9 |
Source


|
| Record name | 5-[3-(Ethylcarbamoyl)phenyl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30688077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
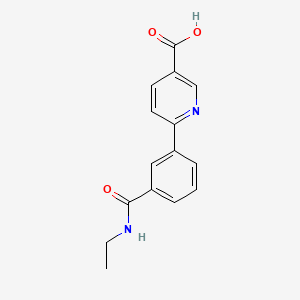
![6-[3-(N-Ethylaminocarbonyl)phenyl]picolinic acid](/img/structure/B6392665.png)
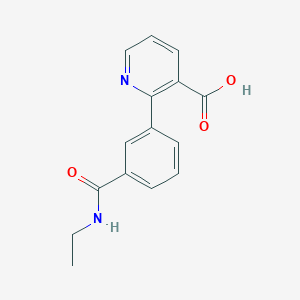
![2-Amino-5-[3-(ethylcarbamoyl)phenyl]pyridine-3-carboxylic acid](/img/structure/B6392683.png)
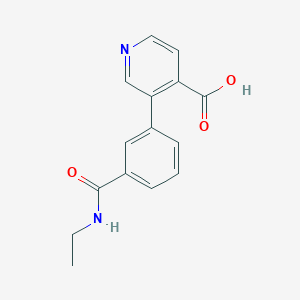
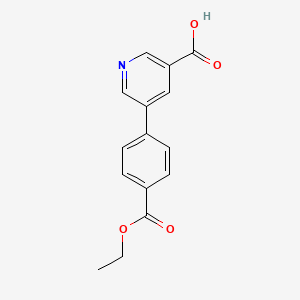
![5-[3-(N-Ethylaminocarbonyl)phenyl]-2-hydroxyisonicotinic acid](/img/structure/B6392715.png)
![2-Chloro-5-[3-(N-ethylaminocarbonyl)phenyl]nicotinic acid, 95%](/img/structure/B6392723.png)
![5-[3-(N-Ethylaminocarbonyl)phenyl]-2-hydroxynicotinic acid](/img/structure/B6392729.png)
